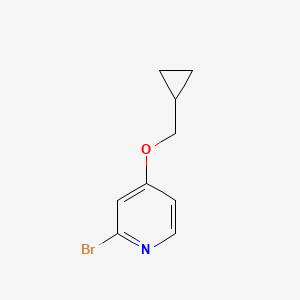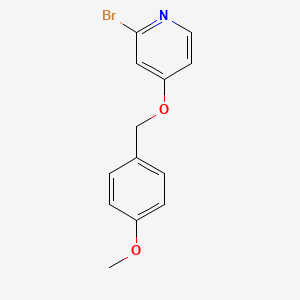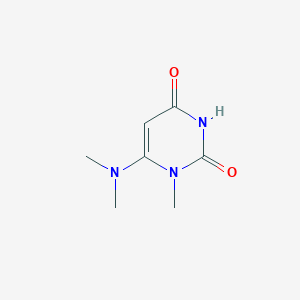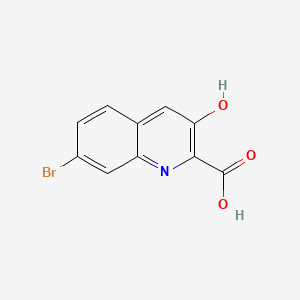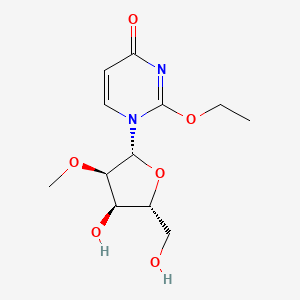
Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
Beschreibung
“Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate” is a chemical compound with the CAS Number 187327-30-6 . Its molecular formula is C16H14F3NO3 and it has a molecular weight of 325.28 .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of trimethyl orthoformate with titanium tetrachloride in 1,2-dichloro-ethane at 10 - 20℃ for 1 hour under an inert atmosphere . The second stage involves the reaction of 2-[6-(trifluoromethyl)-2-pyridyloxymethyl]phenylacetic acid methyl ester in 1,2-dichloro-ethane at 0 - 20℃ for 2 hours under an inert atmosphere . The third stage involves the reaction with dimethyl sulfate .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-2-yl group attached to a phenyl group through an oxy-methyl linkage . The phenyl group is further attached to an acetate group through a methylene linkage . The pyridin-2-yl group contains a trifluoromethyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 325.28 . Other properties such as density, boiling point, melting point, and flash point are not available .Eigenschaften
IUPAC Name |
methyl 2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-15(21)9-11-5-2-3-6-12(11)10-23-14-8-4-7-13(20-14)16(17,18)19/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBZOKQQKRJKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904648 | |
| Record name | Metabolite 10 of Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187327-30-6 | |
| Record name | Metabolite 10 of Picoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1-(2-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194221.png)
![6-Bromo-1-(2,3-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194223.png)
![6-Bromo-1-(2,4-difluorobenzyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8194231.png)

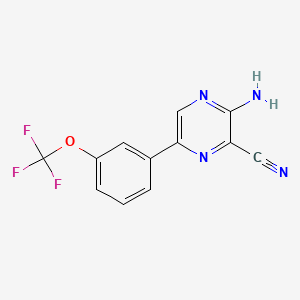
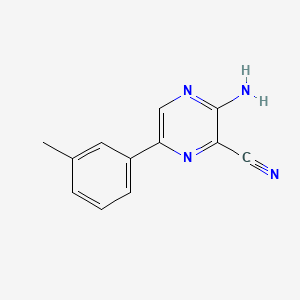
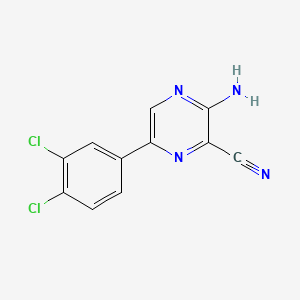
![5-Bromo-1-triisopropylsilyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8194265.png)
